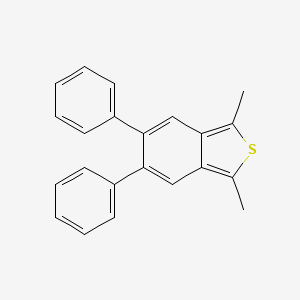![molecular formula C20H15Cl2NO3 B15170068 5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide CAS No. 648922-99-0](/img/structure/B15170068.png)
5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorobenzyl group, a phenyl group, and a hydroxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-chlorobenzyl chloride: This can be achieved by reacting 4-chlorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride.
Preparation of 3-(4-chlorobenzyloxy)aniline: This intermediate is synthesized by reacting 4-chlorobenzyl chloride with 3-aminophenol in the presence of a base such as sodium hydroxide.
Formation of the final compound: The final step involves the reaction of 3-(4-chlorobenzyloxy)aniline with 5-chloro-2-hydroxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Azides or thiols.
科学的研究の応用
5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide: Similar structure but with a different substitution pattern.
5-Bromo-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide: Similar structure but with a bromine atom instead of chlorine.
5-Chloro-N-{3-[(4-methylbenzyl)oxy]phenyl}-2-hydroxybenzamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and hydroxy groups provides opportunities for diverse chemical modifications and interactions with biological targets.
特性
CAS番号 |
648922-99-0 |
|---|---|
分子式 |
C20H15Cl2NO3 |
分子量 |
388.2 g/mol |
IUPAC名 |
5-chloro-N-[3-[(4-chlorophenyl)methoxy]phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C20H15Cl2NO3/c21-14-6-4-13(5-7-14)12-26-17-3-1-2-16(11-17)23-20(25)18-10-15(22)8-9-19(18)24/h1-11,24H,12H2,(H,23,25) |
InChIキー |
VCIJGNKWHJQUPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)




![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone](/img/structure/B15170032.png)






![2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid](/img/structure/B15170058.png)
